molecular formula C7H12Cl2N2O B1401430 (2-Methoxypyridin-4-yl)methanamine dihydrochloride CAS No. 1029689-75-5

(2-Methoxypyridin-4-yl)methanamine dihydrochloride

Cat. No.: B1401430
CAS No.: 1029689-75-5
M. Wt: 211.09 g/mol
InChI Key: CPKVLZRKNGBAHN-UHFFFAOYSA-N
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Description

(2-Methoxypyridin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H10N2O.2HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxypyridin-4-yl)methanamine dihydrochloride typically involves the reaction of (2-Methoxypyridin-4-yl)methanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The general reaction can be represented as follows:

(2-Methoxypyridin-4-yl)methanamine+2HCl(2-Methoxypyridin-4-yl)methanamine dihydrochloride\text{(2-Methoxypyridin-4-yl)methanamine} + 2 \text{HCl} \rightarrow \text{this compound} (2-Methoxypyridin-4-yl)methanamine+2HCl→(2-Methoxypyridin-4-yl)methanamine dihydrochloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxypyridin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce primary amines.

Scientific Research Applications

(2-Methoxypyridin-4-yl)methanamine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in binding studies.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methoxypyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxypyridin-2-yl)methanamine dihydrochloride: Similar in structure but with the methoxy group at a different position.

    (2-Methoxypyridin-4-yl)methanamine: The base compound without the dihydrochloride salt.

Uniqueness

(2-Methoxypyridin-4-yl)methanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility and reactivity compared to similar compounds.

Properties

IUPAC Name

(2-methoxypyridin-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c1-10-7-4-6(5-8)2-3-9-7;;/h2-4H,5,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKVLZRKNGBAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743860
Record name 1-(2-Methoxypyridin-4-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029689-75-5
Record name 1-(2-Methoxypyridin-4-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methoxypyridin-4-yl)methanamine dihydrochloride
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(2-Methoxypyridin-4-yl)methanamine dihydrochloride
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(2-Methoxypyridin-4-yl)methanamine dihydrochloride
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(2-Methoxypyridin-4-yl)methanamine dihydrochloride
Reactant of Route 6
(2-Methoxypyridin-4-yl)methanamine dihydrochloride

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